molecular formula C14H13N3O2 B2842436 2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338657-14-9

2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2842436
CAS No.: 1338657-14-9
M. Wt: 255.277
InChI Key: XNNODYKDSUMATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research. Compounds based on the pyrazolo[1,5-a]pyrazin-4(5H)-one structure have been investigated as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2), making them valuable tools for studying central nervous system (CNS) disorders . This core structure also demonstrates promising antiproliferative activity , with research showing that specific derivatives can inhibit the growth of lung cancer cell lines, such as A549, in dosage- and time-dependent manners . The synthetic approach to this class of compounds can involve cyclization reactions, such as an intramolecular aza-Michael addition, which can influence the properties of the molecule . Researchers value this chemical series for its potential in probing novel therapeutic pathways. This product is intended for research and development applications in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-2-19-11-5-3-10(4-6-11)12-9-13-14(18)15-7-8-17(13)16-12/h3-9H,2H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNODYKDSUMATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyphenylhydrazine with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of pyrazolo[1,5-a]pyrazine oxides.

    Reduction: Formation of reduced pyrazolo[1,5-a]pyrazine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Derivatives
Compound Name Substituents Key Findings Reference IDs
2-(4-Ethoxyphenyl)-pyrazolo[1,5-a]pyrazin-4(5H)-one 4-ethoxyphenyl Potent inhibition of A549 and H322 lung cancer cells
2-(3-Fluorophenyl)-pyrazolo[1,5-a]pyrazin-4(5H)-one 3-fluorophenyl Moderate activity; fluorine's electron-withdrawing effects may reduce potency
2-(4-Fluorophenyl)-pyrazolo[1,5-a]pyrazin-4(5H)-one 4-fluorophenyl Similar scaffold but lower plasma stability compared to ethoxy derivatives
2-(Trifluoromethyl)-pyrazolo[1,5-a]pyrazin-4(5H)-one Trifluoromethyl Reduced logP (3.2) vs. ethoxy derivative; potential for improved solubility
5-(2-Aminoethyl)-2-(4-ethoxyphenyl)-pyrazolo[1,5-a]pyrazin-4(5H)-one 4-ethoxyphenyl + aminoethyl Enhanced target binding due to basic amino group; improved cellular uptake
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives Cyclic structure (e.g., compound 8) Acts as a prodrug for β-amidomethyl vinyl sulfones; improved pharmacokinetics

Key Observations :

  • Substituent Position and Nature : The 4-ethoxyphenyl group demonstrates superior anticancer activity compared to halogenated analogs (e.g., 3- or 4-fluorophenyl), likely due to the electron-donating ethoxy group enhancing aromatic interactions with biological targets .
  • Aminoethyl Modification: Introduction of a basic aminoethyl side chain (as in ) improves solubility and may facilitate receptor binding, though specific activity data are pending .
  • Cyclic vs. Acyclic Forms : Dihydropyrazolo derivatives (cyclic) exhibit equilibrium with acyclic β-amidomethyl vinyl sulfones, enabling sustained release and improved plasma exposure (4-fold higher) compared to rapidly cleared acyclic forms .

Pharmacokinetic and Prodrug Properties

Cyclization of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold significantly enhances pharmacokinetic profiles:

  • Half-Life: The cyclic dihydropyrazolo derivative (compound 8) shows an intravenous half-life of ~30 minutes, compared to ~10 minutes for the acyclic β-amidomethyl vinyl sulfone (compound 1) .
  • Plasma Exposure : Cyclic forms achieve 4-fold greater plasma exposure, making them viable prodrug candidates for covalent inhibitors .
  • GSH Capture Experiments : Incubation with glutathione (GSH) revealed that cyclic derivatives (e.g., compound 8) slowly release active acyclic forms (6% after 24 hours), ensuring controlled drug delivery .

Role of Heterocyclic Extensions

  • Pyrido-Pyrazolo-Pyrimidines : Derivatives like 3-chloro-2-methylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-one showed weak cytotoxicity against bladder cancer cells, suggesting heterocyclic extensions may reduce potency .

Physicochemical Properties

  • logP and Solubility: The 4-ethoxyphenyl derivative has a logP of ~3.2, indicating moderate lipophilicity.

Biological Activity

2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. Its unique substitution pattern and the presence of the ethoxy group contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activities, and potential therapeutic applications based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 4-ethoxyphenylhydrazine with 2,3-dichloropyrazine in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This process can be optimized for yield and purity through continuous flow reactors and green chemistry principles .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown that related compounds exhibit significant activity against various pathogens. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .

Anticancer Activity

The compound has been explored for its anticancer properties. Research indicates that pyrazole derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally similar to this compound have shown significant growth inhibition in A549 lung cancer cells with IC50 values ranging from 7.01 to 14.31 μM across different studies . The mechanism often involves the inhibition of critical pathways such as Aurora-A kinase and topoisomerase IIa .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. By modulating these targets, the compound can exert therapeutic effects such as inhibiting tumor growth or bacterial proliferation .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeNotable Activity
Pyrazolo[1,5-a]pyrimidinesHeterocyclicAnticancer
Pyrazolo[3,4-d]pyrimidinesHeterocyclicAntimicrobial

The ethoxy substitution in this compound enhances its chemical reactivity and biological profile compared to other derivatives lacking this functional group .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives:

  • Antimicrobial Study : A study evaluated five pyrazole derivatives for antimicrobial activity against clinical isolates. The most active derivative showed an MIC of 0.22 μg/mL against Staphylococcus species .
  • Anticancer Evaluation : In another study focusing on lung cancer cell lines, a derivative exhibited significant cytotoxicity with an IC50 value of approximately 8 μM, demonstrating potential for further development as an anticancer agent .

Q & A

Q. What are the key synthetic routes for 2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of pyrazole-3-carboxylic acid derivatives .
  • Functionalization : Introduction of the 4-ethoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling .
  • Oxazole/oxadiazole integration : For analogs with heterocyclic moieties, reactions like 1,3-dipolar cycloaddition are employed . Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are standard. Purity is confirmed via HPLC (>95%) and NMR .

Q. How is the structural identity of this compound validated?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring systems .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (e.g., C19_{19}H17_{17}N3_3O2_2, expected 335.13 g/mol) .
  • X-ray Crystallography : For unambiguous conformation analysis, especially for chiral centers or complex substituents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?

Discrepancies (e.g., varying IC50_{50} values in anticancer assays) are addressed by:

  • Standardized Assays : Replicating studies under controlled conditions (e.g., MTT assay on A549 cells, 48-hour exposure) .
  • Structural Benchmarking : Comparing substituent effects (e.g., ethoxyphenyl vs. chlorophenyl groups) using a common scaffold .
  • Target Validation : Profiling kinase inhibition or ROS modulation via siRNA knockdown to confirm mechanism-specific effects .

Q. How can computational modeling predict the biological targets of this compound?

Methods include:

  • Molecular Docking : Using software like AutoDock to simulate binding to kinases (e.g., EGFR) or proteases .
  • Pharmacophore Mapping : Identifying critical interactions (e.g., hydrogen bonding with the pyrazinone carbonyl) .
  • MD Simulations : Assessing stability of compound-target complexes over 100-ns trajectories .

Q. What experimental designs optimize structure-activity relationships (SAR) for this scaffold?

SAR studies involve:

  • Substituent Variation : Systematic modification of the 4-ethoxyphenyl group (e.g., methoxy, halogen, alkyl chains) .
  • Biological Screening : Testing analogs against panels of cancer cell lines (e.g., NCI-60) and enzymes (e.g., CYP450 isoforms) .
  • Data Correlation : Using QSAR models to link logP, polar surface area, and IC50_{50} values .

Methodological Considerations

Q. How to design in vitro and in vivo studies to evaluate pharmacokinetic properties?

  • In Vitro :
  • Solubility : Shake-flask method in PBS (pH 7.4) .
  • Metabolic Stability : Incubation with liver microsomes, LC-MS quantification of parent compound .
    • In Vivo :
  • Pharmacokinetics : Single-dose administration in rodents (IV/PO), plasma sampling over 24 hours .
  • Tissue Distribution : Radiolabeled compound tracking via scintillation counting .

Q. What analytical approaches validate compound stability under experimental conditions?

  • Forced Degradation Studies : Exposure to heat (40°C), light (UV), and pH extremes (1–13) .
  • Stability-Indicating HPLC : Monitor degradation products using C18 columns and acetonitrile/water gradients .
  • Kinetic Analysis : Calculate half-life (t1/2_{1/2}) in buffer or serum using first-order decay models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.